[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by its oxane ring structure, which is substituted with a 2-methylphenyl group and a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl-substituted precursors with oxirane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The oxane ring and the 2-methylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol
- [(2S,5R)-5-(4-Trifluoromethylphenyl)oxan-2-yl]methanol
Uniqueness
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-methylphenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C13H18O2/c1-10-4-2-3-5-13(10)11-6-7-12(8-14)15-9-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
FSBKMGPWYDSAKL-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CC[C@H](OC2)CO |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(OC2)CO |
Origin of Product |
United States |
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